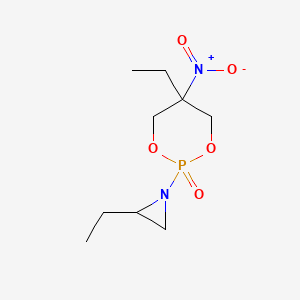
Dicholest-5-en-3-yl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicholest-5-en-3-yl hydrogen phosphate is a chemical compound known for its unique structure and properties. It is derived from cholesterol, a lipid molecule that plays a crucial role in cell membrane structure and function. This compound is characterized by the presence of a phosphate group attached to the cholesterol backbone, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dicholest-5-en-3-yl hydrogen phosphate typically involves the phosphorylation of cholesterol. This can be achieved through various methods, including the reaction of cholesterol with phosphoric acid or its derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that optimize the reaction conditions for maximum efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions: Dicholest-5-en-3-yl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the phosphate group or the cholesterol backbone.
Substitution: The phosphate group can be substituted with other functional groups to create new compounds with altered properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Various organic and inorganic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various phosphorylated cholesterol derivatives, each with unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Dicholest-5-en-3-yl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cell membrane structure and function, as well as its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the production of specialized materials, such as surfactants and emulsifiers, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of dicholest-5-en-3-yl hydrogen phosphate involves its interaction with cellular membranes and proteins. The phosphate group allows it to participate in various biochemical pathways, influencing cell signaling and membrane dynamics. Its molecular targets include membrane-bound enzymes and receptors, which it can modulate to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Cholesteryl Phosphate: Similar in structure but lacks the specific modifications present in dicholest-5-en-3-yl hydrogen phosphate.
Cholesteryl Sulfate: Another cholesterol derivative with a sulfate group instead of a phosphate group.
Phosphatidylcholine: A phospholipid with a similar phosphate group but a different lipid backbone.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of cholesterol with the reactivity of a phosphate group. This combination allows it to participate in a wide range of chemical and biological processes, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
24352-58-7 |
|---|---|
Molekularformel |
C54H91O4P |
Molekulargewicht |
835.3 g/mol |
IUPAC-Name |
bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C54H91O4P/c1-35(2)13-11-15-37(5)45-21-23-47-43-19-17-39-33-41(25-29-51(39,7)49(43)27-31-53(45,47)9)57-59(55,56)58-42-26-30-52(8)40(34-42)18-20-44-48-24-22-46(38(6)16-12-14-36(3)4)54(48,10)32-28-50(44)52/h17-18,35-38,41-50H,11-16,19-34H2,1-10H3,(H,55,56) |
InChI-Schlüssel |
ZGBCOZWHGXAJNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)(O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CCC8C(C)CCCC(C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


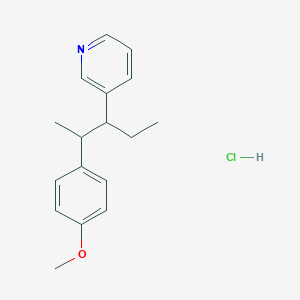
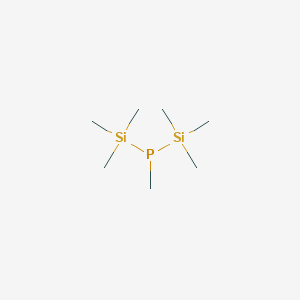



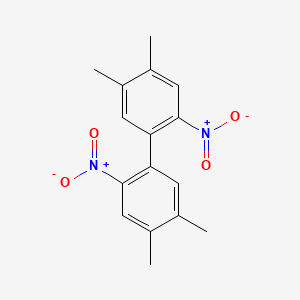

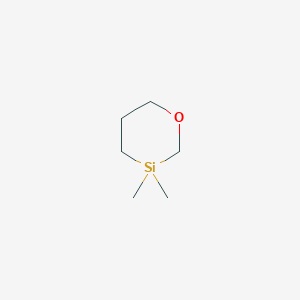


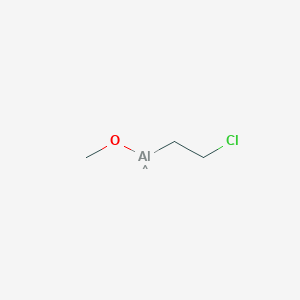
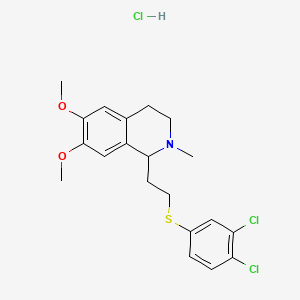
![1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14704974.png)
